Differentiation by Regulatory Acceptance Limit: A Quantified Purity Constraint
This compound's differentiation is defined by its regulatory limit in the parent drug, demeclocycline. According to a controlled specification example, the acceptance criterion for 4-epidemeclocycline is set at ≤ 0.5 percent, a threshold distinct from other co-occurring impurities like anhydrodemeclocycline (≤ 0.3 percent) and demethyl impurity (≤ 0.2 percent) . This establishes a specific quantitative boundary for its presence, guiding method sensitivity requirements.
| Evidence Dimension | Acceptance Limit in Demeclocycline API |
|---|---|
| Target Compound Data | ≤ 0.5 percent |
| Comparator Or Baseline | Anhydrodemeclocycline: ≤ 0.3 percent; Demethyl impurity: ≤ 0.2 percent |
| Quantified Difference | Higher allowable limit for 4-epidemeclocycline (0.5%) compared to other specified impurities. |
| Conditions | Controlled specification for demeclocycline API, as per industry practice . |
Why This Matters
This distinct quantitative limit confirms 4-epidemeclocycline as a principal impurity requiring dedicated reference material for method calibration and validation, unlike minor impurities with tighter constraints.
